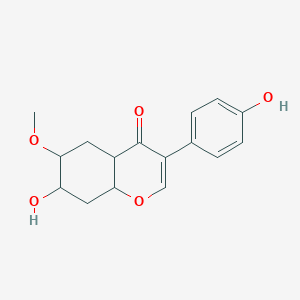
Glycetein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycitein is an O-methylated isoflavone, a type of phytoestrogen found predominantly in soy products. It constitutes about 5-10% of the total isoflavones in soy foods . Glycitein is known for its weak estrogenic activity compared to other soy isoflavones like genistein and daidzein . Its chemical structure is characterized by the presence of a methoxy group at position 6 and hydroxy groups at positions 4’ and 7 .
准备方法
Synthetic Routes and Reaction Conditions: Glycitein can be synthesized through various chemical reactions involving the modification of its precursor compounds. One common method involves the methylation of daidzein, another isoflavone, using methylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, glycitein is often extracted from soybeans. The extraction process typically involves the use of solvents like methanol, ethanol, or acetone to isolate the isoflavones from the soy matrix . Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify glycitein from other isoflavones .
化学反应分析
Types of Reactions: Glycitein undergoes various chemical reactions, including:
Oxidation: Glycitein can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Glycitein can undergo substitution reactions, particularly at the hydroxy and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acids are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of glycitein, such as glycitein glucosides and malonylglycitein .
科学研究应用
Glycitein has a wide range of applications in scientific research:
Chemistry: It is used as a biomarker for the consumption of soy products and in the study of isoflavone metabolism.
Biology: Glycitein has been studied for its antioxidant properties and its role in reducing oxidative stress.
Medicine: Research has shown that glycitein may have potential anticancer properties, particularly in the treatment of colon cancer.
作用机制
Glycitein is often compared with other isoflavones such as genistein and daidzein:
Genistein: Known for its strong estrogenic and anticancer properties.
Daidzein: Similar to glycitein in its weak estrogenic activity but has different metabolic and health effects.
Unique Aspects of Glycitein: Glycitein’s unique structure, with a methoxy group at position 6, distinguishes it from other isoflavones.
相似化合物的比较
- Genistein
- Daidzein
- Biochanin A
- Formononetin
属性
分子式 |
C16H18O5 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC 名称 |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-5,8,11,13-15,17-18H,6-7H2,1H3 |
InChI 键 |
CUKIELLZJKDKLI-UHFFFAOYSA-N |
规范 SMILES |
COC1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
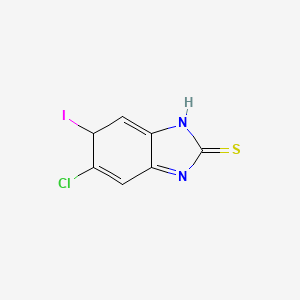

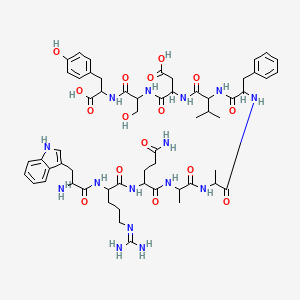
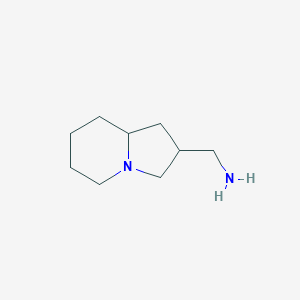
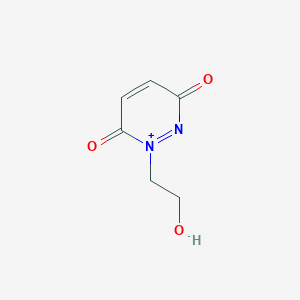
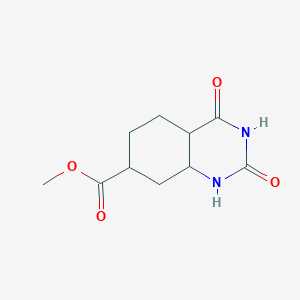

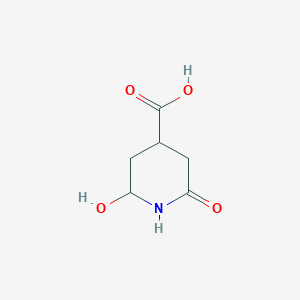
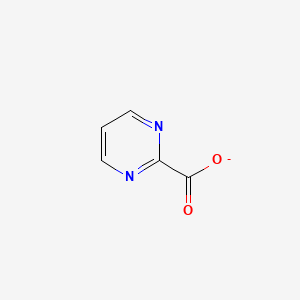
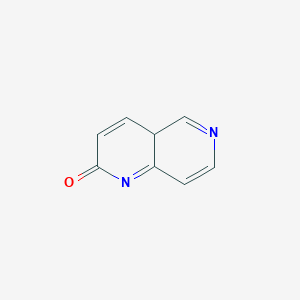
![3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B12357747.png)
